Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a pyridazine ring, and various functional groups such as ethoxycarbonyl and phenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative by reacting ethyl chloroformate with piperazine in the presence of a base such as triethylamine.
Cyclization: The piperazine derivative is then subjected to cyclization with a suitable dicarbonyl compound to form the pyridazine ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-piperazinecarboxylate: A simpler piperazine derivative with similar functional groups.
Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate: A closely related compound with a different substituent on the pyridazine ring.
Uniqueness
Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5/c1-3-28-19(26)18-16(22-10-12-23(13-11-22)20(27)29-4-2)14-17(25)24(21-18)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBNPBJTINRZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)OCC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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